RORγt Inverse Agonist Potency: [1,2,4]Triazolo[4,3-a]pyridine Scaffold Delivers 51 nM IC₅₀
In a study optimizing RORγt inverse agonists, the [1,2,4]triazolo[4,3-a]pyridine derivative 5a maintained potent RORγt inhibitory activity with an IC₅₀ of 51 nM, whereas the earlier [1,2,4]triazolo[4,3-a]pyridine analog 2a had shown reduced activity compared to the [1,2,4]triazolo[1,5-a]pyridine series, demonstrating that careful structural refinement on the [4,3-a] scaffold can recover and sustain target potency [1]. This establishes the [1,2,4]triazolo[4,3-a]pyridine core—bearing the same ring fusion as the 5-fluoro-3-carboxylic acid—as a viable pharmacophore for RORγt-driven indications.
| Evidence Dimension | RORγt inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 5a ([1,2,4]triazolo[4,3-a]pyridine derivative): IC₅₀ = 51 nM |
| Comparator Or Baseline | Compound 2a ([1,2,4]triazolo[4,3-a]pyridine derivative): reduced activity (exact IC₅₀ not disclosed); [1,2,4]triazolo[1,5-a]pyridine analog 3a: potent RORγt inverse agonist (exact IC₅₀ not disclosed for comparator) |
| Quantified Difference | 5a maintained good RORγt inhibitory activity (IC₅₀ = 51 nM) while 2a showed reduced activity; scaffold optimization recovered potency. |
| Conditions | Homogenous time-resolved fluorescence (HTRF) assay; RORγt ligand-binding domain |
Why This Matters
For procurement decisions in immunology and autoimmune drug discovery programs, the [1,2,4]triazolo[4,3-a]pyridine scaffold is validated as a competent RORγt pharmacophore, and the 5-fluoro-3-carboxylic acid provides a functionalized entry point for synthesizing analogs in this series.
- [1] Nakajima, R.; Oono, H.; Sugiyama, S.; Matsueda, Y.; Ida, T.; Kakuda, S.; Hirata, J.; Baba, A.; Makino, A.; Matsuyama, R.; White, R. D.; Wurz, R. P.; Shin, Y.; Min, X.; Guzman-Perez, A.; Wang, Z.; Symons, A.; Singh, S. K.; Mothe, S. R.; Belyakov, S.; Chakrabarti, A.; Shuto, S. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Med. Chem. Lett. 2020, 11, 528–534. View Source
